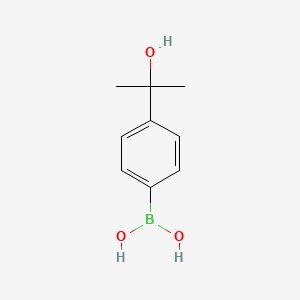

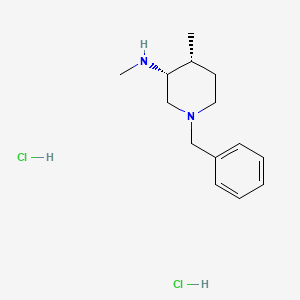

![molecular formula C16H15Cl3N2OS B591757 1-[2-(2,4-二氯苯基)-2-(噻吩-3-基甲氧基)乙基]咪唑;盐酸盐 CAS No. 61709-33-9](/img/structure/B591757.png)

1-[2-(2,4-二氯苯基)-2-(噻吩-3-基甲氧基)乙基]咪唑;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

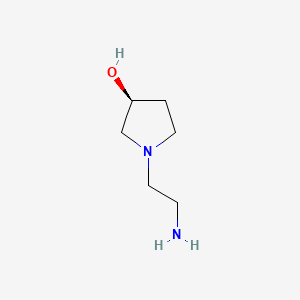

1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride (hereafter referred to as 1-2-2,4-DCPTMI) is a synthetic compound used in scientific research applications. It is a derivative of the imidazole class of compounds and is a water-soluble crystalline solid. 1-2-2,4-DCPTMI has been studied for its potential applications in drug development, biochemistry, and physiology.

科学研究应用

抗氧化能力

咪唑衍生物,特别是那些可能影响其电子分布的取代基的咪唑衍生物,已被评估其抗氧化特性。例如,ABTS/PP 脱色测定法是一种用于评估化合物抗氧化能力的方法,突出了咪唑衍生物通过包括与自由基物种形成偶联加合物在内的各种反应途径作为抗氧化剂的潜力 (Ilyasov 等,2020)。

抗菌活性

咪唑衍生物的抗菌活性已被广泛综述,注意到它们作为制药工业中制造抗真菌药物的原材料的潜力。咪唑化合物的结构灵活性允许合成具有有效抗菌特性的各种衍生物,表明我们的化合物可能具有类似的功能 (2022)。

抗肿瘤活性

对咪唑衍生物的研究也揭示了它们在抗肿瘤应用中的潜力。咪唑的双(2-氯乙基)氨基衍生物等衍生物在临床前测试阶段显示出活性,表明对咪唑环的修饰可以产生对肿瘤具有显着生物活性的化合物 (Iradyan 等,2009)。

化学和生物合成

咪唑衍生物的合成和转化,包括磷酸化版本,已被探索其化学和生物学特性。此类研究强调了咪唑化合物在产生具有广泛生物活性的衍生物方面的多功能性,可能包括所讨论的化合物 (Abdurakhmanova 等,2018)。

作用机制

Target of Action

The compound 1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride is a derivative of Tioconazole . Tioconazole is an antifungal medication that is primarily used to treat fungal infections. It works by inhibiting the growth of fungus by interfering with the production of the fungal cell membrane .

Mode of Action

Tioconazole, and by extension, our compound of interest, works by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, the compound prevents the synthesis of ergosterol, leading to a buildup of 14α-methyl sterols. This alters the cell membrane’s structure and function, making it permeable and dysfunctional, which eventually leads to the death of the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its absence or reduction can lead to increased membrane fluidity and permeability. This can disrupt the functioning of membrane-bound enzymes and transport proteins, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound would be similar to that of Tioconazole. Tioconazole is typically administered topically, and systemic absorption is minimal . The compound would be expected to remain at the site of application, providing a localized effect against the fungal infection. The compound’s bioavailability would be influenced by factors such as the formulation used and the integrity of the skin at the application site.

Result of Action

The result of the action of this compound is the death of the fungal cells, leading to the resolution of the fungal infection . By disrupting the integrity of the fungal cell membrane, the compound causes the leakage of cellular contents, impaired nutrient uptake, and the eventual death of the fungal cells .

属性

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2OS.ClH/c17-13-1-2-14(15(18)7-13)16(8-20-5-4-19-11-20)21-9-12-3-6-22-10-12;/h1-7,10-11,16H,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCQSJHDZKYQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=CSC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61709-33-9 |

Source

|

| Record name | 1-(2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl)-1H-imidazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061709339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(2,4-DICHLOROPHENYL)-2-(THIOPHEN-3-YLMETHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6G5IDN5G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

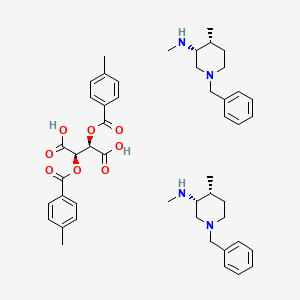

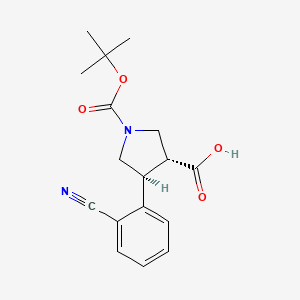

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)

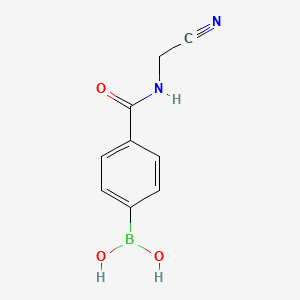

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)